Rubropunctatin

Vue d'ensemble

Description

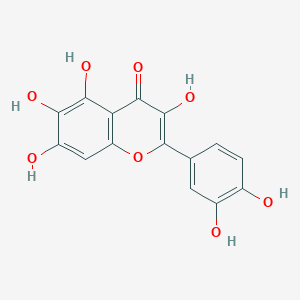

Rubropunctatin is a naturally occurring orange pigment belonging to the polyketide family It is primarily produced by the fungal genus Monascus, which is known for its use in traditional Asian fermented foods such as red yeast rice

Applications De Recherche Scientifique

Rubropunctatin has shown promise in several scientific research applications:

Mécanisme D'action

Rubropunctatin exerts its effects through various molecular mechanisms:

Anticancer Activity: this compound induces apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria and activating caspases.

Anti-inflammatory and Antioxidative Effects: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Safety and Hazards

Orientations Futures

Rubropunctatin has potential to be developed as a new natural anti-cancer agent . Its potent anti-cancer activity makes it a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy . Further studies are warranted to assess the applications of this compound in preventing and treating cancer-related diseases .

Analyse Biochimique

Biochemical Properties

Rubropunctatin is a part of the Monascus pigments, which have proven to be toxic to various human cancer cells . This indicates that Monascus pigments, including this compound, are natural non-toxic anti-tumor agents with great potential in the development of cancer-assisted chemotherapy .

Cellular Effects

This compound exhibits very strong cancer cell proliferation inhibitory effects . It has been shown to have a higher anti-proliferative effect than other pigments on BGC-823 cells . Moreover, the inhibitory effect of this compound is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .

Molecular Mechanism

This compound promotes apoptosis . The this compound-loaded liposome (R-Liposome) anticancer drug carrier enhances the anticancer activity of this compound and encourages the mechanism of this compound to promote apoptosis .

Temporal Effects in Laboratory Settings

The carrier improves the photostability, storage, and pH stabilities of this compound . The R-Liposome also prolongs the release of this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown to diminish the tumor volume and reduce the tumor weight . No significant difference was observed on the body weight .

Metabolic Pathways

This compound is involved in the metabolic pathways of Monascus pigments . These pigments belong to polyketide compounds and have proven to be toxic to various human cancer cells .

Transport and Distribution

This compound is water soluble . The R-Liposome is water soluble, has spherical morphology, great homogeneity, and dispersibility with high encapsulation efficiency and loading rate values .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubropunctatin can be synthesized through the fermentation of Monascus species on substrates like rice. The fermentation process involves the cultivation of Monascus fungi under controlled conditions, which leads to the production of a mixture of pigments, including this compound. The fermentation conditions, such as temperature, pH, and nutrient availability, play a crucial role in determining the yield and purity of this compound.

Industrial Production Methods: For industrial-scale production, this compound is typically extracted from the fermented biomass using organic solvents. The crude extract is then subjected to purification processes such as column chromatography to isolate this compound. Advanced techniques like macroporous resin-based separation have also been developed to enhance the efficiency of this compound purification .

Analyse Des Réactions Chimiques

Types of Reactions: Rubropunctatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others, resulting in structurally diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

Comparaison Avec Des Composés Similaires

Rubropunctatin is often compared with other Monascus pigments, such as:

Monascorubrin: Another orange pigment with similar biological activities but different structural features.

Monascin and Ankaflavin: Yellow pigments produced by Monascus species, known for their beneficial effects against metabolic syndrome.

Rubropunctamine and Monascorubramine: Red pigments with distinct chemical properties and applications.

Propriétés

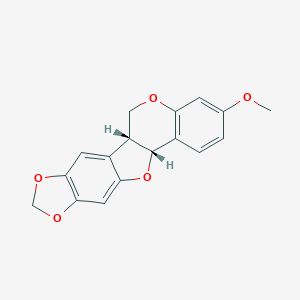

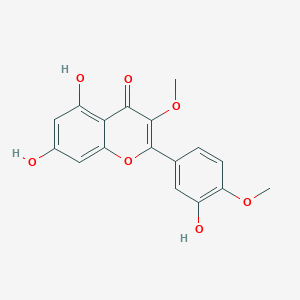

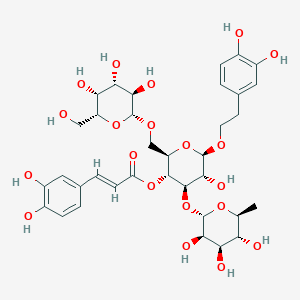

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)